molecular formula C7H4ClHgNO4 B14344197 Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury CAS No. 96194-54-6

Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury

Cat. No.: B14344197
CAS No.: 96194-54-6
M. Wt: 402.15 g/mol
InChI Key: SGQDKXJSHZQYRC-UHFFFAOYSA-M
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Description

Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury is an organomercury compound characterized by the presence of a chloro group, a formyl group, a hydroxy group, and a nitro group attached to a phenyl ring, with mercury as the central metal atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury typically involves the reaction of 3-formyl-2-hydroxy-5-nitrophenyl chloride with a mercury(II) chloride precursor. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the general principles of organomercury compound synthesis, including the use of mercury(II) salts and appropriate organic ligands, would apply.

Chemical Reactions Analysis

Types of Reactions

Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like thiols or amines can replace the chloro group under mild conditions.

Major Products

    Oxidation: Higher oxidation state mercury compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenylmercury compounds.

Scientific Research Applications

Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, especially in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Phenylmercury chloride: Similar in structure but lacks the formyl, hydroxy, and nitro groups.

    Methylmercury chloride: Contains a methyl group instead of the phenyl ring.

    Ethylmercury chloride: Contains an ethyl group instead of the phenyl ring.

Uniqueness

Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury is unique due to the presence of multiple functional groups on the phenyl ring, which confer distinct chemical properties and reactivity. The combination of chloro, formyl, hydroxy, and nitro groups allows for a wide range of chemical modifications and applications that are not possible with simpler organomercury compounds.

Properties

CAS No.

96194-54-6

Molecular Formula

C7H4ClHgNO4

Molecular Weight

402.15 g/mol

IUPAC Name

chloro-(3-formyl-2-hydroxy-5-nitrophenyl)mercury

InChI

InChI=1S/C7H4NO4.ClH.Hg/c9-4-5-3-6(8(11)12)1-2-7(5)10;;/h1,3-4,10H;1H;/q;;+1/p-1

InChI Key

SGQDKXJSHZQYRC-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)[Hg]Cl)[N+](=O)[O-]

Origin of Product

United States

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